4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one
Description
Properties
IUPAC Name |
4-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-17(19(28-3)22-18(21-12)15-9-6-10-27-15)20(26)24-11-16(25)23(2)13-7-4-5-8-14(13)24/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUSCHNSXYZABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)N3CC(=O)N(C4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one is a novel synthetic molecule that combines features of furan, pyrimidine, and quinoxaline moieties. These structural components suggest potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is hypothesized to involve several mechanisms based on its structural features:
- Inhibition of Enzymatic Activity : The presence of the pyrimidine and quinoxaline rings may allow the compound to interact with various enzymes, particularly those involved in inflammatory pathways.
- Nucleic Acid Interaction : Given the pyrimidine structure, the compound may exhibit affinity for nucleic acids, potentially influencing gene expression or acting as an antitumor agent.
- Antioxidant Properties : The furan moiety is often associated with antioxidant activity, which could contribute to the overall biological profile of the compound.
Anticancer Activity
Recent studies have indicated that quinoxaline derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell lines such as A431 human epidermoid carcinoma cells. These effects are attributed to the suppression of key signaling pathways involved in cell proliferation and survival .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Quinoxaline Derivative 1 | A431 | 12.5 | Stat3 inhibition |
| Quinoxaline Derivative 2 | A431 | 15.0 | Apoptosis induction |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are likely linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing prostaglandin E2 (PGE2) levels, the compound may alleviate inflammation-related conditions.
Comparison with Similar Compounds
Research Implications and Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
